(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
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Description
(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid is a useful research compound. Its molecular formula is C8H12N2O5S and its molecular weight is 248.25. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Antibiotics : The compound has been utilized in the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis involves a Bohlmann-Rahtz heteroannulation reaction, indicating its significance in the development of antibiotic agents (Bagley et al., 2005).
- Ionic Liquid Synthesis : It plays a role in creating hydroxyl and sulfonyl dual-functionalized zwitterionic salts and acidic room temperature ionic liquids. These substances have potential applications in synthesizing other functionalized ionic liquids or ionic liquid-polymer composites (Zhu et al., 2007).
Material Science and Sensing
- Development of Fluorescent Probes : The compound has been used in the development of new fluorescent solvatochromic dyes. These dyes, featuring a push-pull electron transfer system, show strong solvent-dependent fluorescence useful for creating ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
- Sensing Applications : Research into the synthesis and antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine ring systems incorporating the phenylsulfonyl moiety demonstrates its utility in producing compounds with notable antimicrobial activities. This indicates potential applications in developing new antimicrobial agents and sensing materials (Alsaedi et al., 2019).
Advanced Chemical Synthesis Techniques
- Multicomponent Reactions : Demonstrated use in multicomponent reactions for synthesizing biologically active compounds, showcasing its utility in efficient, economical, and eco-friendly synthetic approaches (Ryzhkova et al., 2021).
Properties
IUPAC Name |
(2R)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEJTOKQYQKNEA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.